1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-
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Overview
Description
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.208 . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system fused with a carboxaldehyde group. The (7S) designation indicates the stereochemistry of the compound.
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be achieved through various synthetic routes. One common method involves the cyclization of alkenyl dihydroxy ketones . The reaction conditions typically include the use of acid catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The scientific research applications of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- are diverse and span across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. In industry, it can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure of the compound may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)- can be compared with other similar compounds such as 1,4-Dioxaspiro[4.4]nonane and 1,6-Dioxaspiro[4.4]nonane These compounds share the spirocyclic dioxaspiro ring system but differ in their functional groups and stereochemistry The unique combination of the carboxaldehyde group and the (7S) stereochemistry in 1,4-Dioxaspiro[4
Properties
CAS No. |
824940-62-7 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-8-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(7-10)2-3-9(6-8)11-4-5-12-9/h7H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
LIPFNECAAVDNKC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@]1(CCC2(C1)OCCO2)C=O |
Canonical SMILES |
CC1(CCC2(C1)OCCO2)C=O |
Origin of Product |
United States |
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